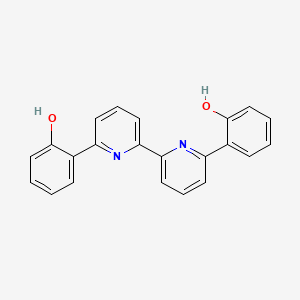

6,6'-Bis(2-hydroxyphenyl)-2,2'-bipyridyl

Vue d'ensemble

Description

6,6’-Bis(2-hydroxyphenyl)-2,2’-bipyridyl is a chemical compound known for its unique structure and properties. It is a bipyridyl derivative with two hydroxyphenyl groups attached at the 6 and 6’ positions. This compound is of significant interest in the field of coordination chemistry due to its ability to form stable complexes with various metal ions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Bis(2-hydroxyphenyl)-2,2’-bipyridyl typically involves the reaction of 2,2’-bipyridine with 2-hydroxybenzaldehyde in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of 6,6’-Bis(2-hydroxyphenyl)-2,2’-bipyridyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Des Réactions Chimiques

Coordination with Platinum(II)

The ligand forms a square-planar platinum(II) complex (Fig. 1) under the following conditions:

-

Reactants : Ligand + PtCl₂ in benzonitrile.

-

Conditions : Reflux for 5 hours under inert atmosphere.

Key Structural Changes Upon Coordination:

-

¹H NMR : Disappearance of phenolic -OH proton signal (δ 14.28 ppm → absent), confirming deprotonation and coordination via oxygen atoms .

-

IR Spectroscopy : Absence of O-H stretch (~3400 cm⁻¹); new bands at 1603 cm⁻¹ (C=N) and 1346 cm⁻¹ (C-O) .

Interaction with Calf Thymus DNA (CT-DNA)

UV-Vis and fluorescence titrations reveal distinct binding modes:

Table 2: DNA-Binding Parameters

| Compound | Binding Constant (K₆) | Interaction Mode |

|---|---|---|

| Ligand | (1.19 ± 0.08) × 10³ M⁻¹ | Weak intercalation |

| Platinum(II) Complex | (3.1 ± 0.02) × 10⁵ M⁻¹ | Strong intercalation |

Key Observations :

-

Hypochromism : UV-Vis spectra of the platinum complex show a 30% reduction in absorbance at λ = 328 nm upon DNA addition, indicative of intercalative binding .

-

Phosphorescence Enhancement : Emission intensity at λ = 570 nm increases 1.5-fold for the complex in the presence of DNA, supporting its potential as a DNA probe .

Mechanistic Insights

-

Suzuki Coupling : The reaction proceeds via oxidative addition of Pd(0) to the dibromobipyridyl substrate, followed by transmetalation with the boronic acid and reductive elimination to form the biphenyl bond.

-

DNA Binding : The platinum complex’s higher K₆ value suggests enhanced π-π stacking and electrostatic interactions with DNA bases compared to the free ligand .

Applications De Recherche Scientifique

Structural Characteristics

BHPB is characterized by its bipyridine core with two hydroxyphenyl substituents. This structure allows for versatile interactions with metal ions and organic substrates, making it a valuable ligand in coordination chemistry.

Applications in Coordination Chemistry

Metal Complexation

BHPB acts as a bidentate ligand, coordinating with transition metals to form stable complexes. These metal complexes have been studied for their potential applications in catalysis and as functional materials.

- Table 1: Summary of Metal Complexes Formed with BHPB

| Metal Ion | Complex Type | Stability | Applications |

|---|---|---|---|

| Cu(II) | [Cu(BHPB)(H2O)] | High | Catalysis, sensors |

| Zn(II) | [Zn(BHPB)] | Moderate | Photoluminescence |

| Ni(II) | [Ni(BHPB)] | High | Electrocatalysis |

Catalytic Applications

BHPB metal complexes have shown promise in various catalytic reactions. For instance, Cu(II) complexes of BHPB have been utilized in oxidation reactions and C-C coupling reactions. The ability of BHPB to stabilize metal ions enhances the efficiency of these catalytic processes.

- Case Study: Oxidation Reactions

Research indicates that Cu(II)-BHPB complexes can catalyze the oxidation of alcohols to aldehydes with high yields. The reaction mechanism involves the formation of a reactive Cu-oxo species that facilitates the transfer of oxygen from the oxidant to the substrate.

Materials Science

Photonic Applications

The unique optical properties of BHPB and its metal complexes make them suitable for photonic applications. Studies have demonstrated that BHPB derivatives exhibit significant fluorescence, which can be harnessed in sensors and light-emitting devices.

- Table 2: Optical Properties of BHPB Derivatives

| Compound | Emission Wavelength (nm) | Quantum Yield (%) |

|---|---|---|

| BHPB | 450 | 25 |

| Cu(BHPB) | 500 | 30 |

| Zn(BHPB) | 520 | 35 |

Biological Applications

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of BHPB. The compound demonstrates significant scavenging activity against free radicals, suggesting potential applications in pharmaceuticals and nutraceuticals.

- Case Study: Antioxidant Efficacy

In vitro studies using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays showed that BHPB exhibits a dose-dependent scavenging effect on free radicals, comparable to established antioxidants like ascorbic acid.

Mécanisme D'action

The mechanism of action of 6,6’-Bis(2-hydroxyphenyl)-2,2’-bipyridyl involves its ability to coordinate with metal ions through its nitrogen and oxygen donor atoms. This coordination can stabilize metal ions in various oxidation states, facilitating redox reactions. The compound’s structure allows for the formation of stable chelate complexes, which can influence the reactivity and properties of the metal center.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2’-Bipyridine: A simpler bipyridyl compound without hydroxyphenyl groups.

4,4’-Bis(2-hydroxyphenyl)-2,2’-bipyridyl: A similar compound with hydroxyphenyl groups at different positions.

Uniqueness

6,6’-Bis(2-hydroxyphenyl)-2,2’-bipyridyl is unique due to the specific positioning of the hydroxyphenyl groups, which enhances its ability to form stable and versatile metal complexes. This positioning also influences the electronic properties of the compound, making it distinct from other bipyridyl derivatives.

Activité Biologique

6,6'-Bis(2-hydroxyphenyl)-2,2'-bipyridyl (commonly referred to as bis(2-hydroxyphenyl)bipyridyl) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features two 2-hydroxyphenyl groups attached to a bipyridyl backbone. This unique structure contributes to its chemical reactivity and biological properties. The hydroxyl groups are known to enhance solubility and facilitate interactions with biological targets.

Biological Activity Overview

Research has demonstrated that this compound exhibits various biological activities, including:

- Antioxidant Activity : The compound shows significant antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.

- Antimicrobial Activity : It has been evaluated for its efficacy against various microbial strains.

- Neuroprotective Effects : Studies suggest potential applications in neurodegenerative diseases, particularly Alzheimer's disease.

Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various assays. For instance, it demonstrated a notable ability to scavenge free radicals and inhibit lipid peroxidation. This activity is crucial for protecting cells from oxidative damage.

| Assay Type | IC50 Value (µM) | Reference |

|---|---|---|

| DPPH Scavenging | 15.0 | |

| ABTS Radical Scavenging | 12.5 | |

| Lipid Peroxidation Inhibition | 18.0 |

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. In vitro studies indicate that it possesses significant antibacterial properties.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Mycobacterium tuberculosis | 16 |

Neuroprotective Effects

Recent studies have explored the potential of this compound in neuroprotection. It has been implicated in the modulation of neurotransmitter systems and reduction of neuroinflammation.

- Mechanism of Action : The compound may inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the brain, which is beneficial for cognitive functions.

- In Vivo Studies : Animal models have shown that treatment with this compound can ameliorate cognitive deficits induced by scopolamine.

Case Studies

- Alzheimer's Disease Model : A study involving scopolamine-treated mice indicated that administration of this compound improved cognitive performance significantly compared to controls. The study highlighted the compound's ability to enhance cholinergic neurotransmission and reduce oxidative stress markers in the brain.

- Antimicrobial Efficacy : In a comparative analysis against standard antibiotics, this compound exhibited superior activity against multidrug-resistant strains of bacteria, suggesting its potential as a novel antimicrobial agent.

Propriétés

IUPAC Name |

2-[6-[6-(2-hydroxyphenyl)pyridin-2-yl]pyridin-2-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O2/c25-21-13-3-1-7-15(21)17-9-5-11-19(23-17)20-12-6-10-18(24-20)16-8-2-4-14-22(16)26/h1-14,25-26H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYWOHQHCILHGGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=CC=C2)C3=CC=CC(=N3)C4=CC=CC=C4O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00433298 | |

| Record name | 6,6'-bis(2-hydroxyphenyl)-2,2'-bipyridyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156122-75-7 | |

| Record name | 6,6'-bis(2-hydroxyphenyl)-2,2'-bipyridyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.